molecular formula C8H2F4O2 B1354489 2,3,5,6-Tetrafluoroterephthalaldehyde CAS No. 3217-47-8

2,3,5,6-Tetrafluoroterephthalaldehyde

Cat. No.: B1354489
CAS No.: 3217-47-8
M. Wt: 206.09 g/mol
InChI Key: WJHRAPYKYJKACM-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoroterephthalaldehyde, also known as this compound, is a fluorinated aromatic aldehyde. Its molecular structure is characterized by the presence of four fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring, along with two aldehyde groups. This unique structure imparts exceptional stability and reactivity to the compound, making it valuable in various synthetic processes .

Mechanism of Action

Target of Action

Tetrafluoroterephthalaldehyde, also known as 2,3,5,6-TFTA, is primarily targeted towards the synthesis of fluorinated covalent organic polymers (F-COPs) and porous covalent organic frameworks . These materials are used for the efficient removal and detection of perfluorinated compounds (PFCs) and the effective adsorption of nitroaromatic compounds from water samples .

Mode of Action

The compound interacts with its targets through a Schiff base reaction with 4,4-diamino-p-terphenyl (DT), resulting in materials with diverse morphologies . The presence of four fluorine atoms at the 2,3,5,6 positions of the benzene ring in its molecular structure confers unique reactivity and stability . The fluorination enhances its resistance to oxidation and chemical degradation .

Biochemical Pathways

The biochemical pathways affected by Tetrafluoroterephthalaldehyde primarily involve the synthesis of F-COPs. These polymers exhibit remarkable properties such as fluoro-affinity, hydrophobicity, hydrogen bonding, and electrostatic attraction, which enable selective adsorption of PFCs . The adsorption process follows second-order kinetics and adheres to the Langmuir model .

Pharmacokinetics

Its unique molecular structure with fluorine atoms and an aldehyde group contributes to its exceptional stability and reactivity , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The primary result of Tetrafluoroterephthalaldehyde’s action is the creation of materials with high adsorption capacities, selectivity, and stability . These materials demonstrate their potential in environmental remediation and trace-level compound detection, offering promising applications in industrial wastewater treatment and environmental monitoring .

Action Environment

The action of Tetrafluoroterephthalaldehyde is influenced by environmental factors. For instance, its high melting point and boiling point reflect its thermal stability . .

Biochemical Analysis

Biochemical Properties

Tetrafluoroterephthalaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated covalent organic polymers (F-COPs). These polymers are synthesized through the Schiff base reaction of 4,4-diamino-p-terphenyl and tetrafluoroterephthalaldehyde, resulting in materials with diverse morphologies . The compound interacts with enzymes and proteins involved in nucleophilic substitution and addition reactions due to the presence of the aldehyde group . These interactions are crucial for the formation of stable and reactive intermediates in various biochemical pathways.

Cellular Effects

Tetrafluoroterephthalaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorinated structure enhances its resistance to oxidation and chemical degradation, allowing it to maintain its activity within cells . It has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways, thereby modulating cellular functions . Additionally, tetrafluoroterephthalaldehyde can impact cell signaling pathways by interacting with specific receptors and enzymes, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, tetrafluoroterephthalaldehyde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts . This interaction can result in the inhibition or activation of enzyme activity, depending on the specific target. Additionally, tetrafluoroterephthalaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrafluoroterephthalaldehyde can change over time due to its stability and degradation properties. The compound exhibits exceptional chemical stability, which allows it to maintain its activity over extended periods . It can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties . Long-term studies have shown that tetrafluoroterephthalaldehyde can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of tetrafluoroterephthalaldehyde vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular functions and promote metabolic activity . At higher doses, it can exhibit toxic effects, including oxidative stress, organelle damage, and apoptosis . These adverse effects are likely due to the compound’s ability to interact with multiple cellular targets and disrupt normal cellular processes.

Metabolic Pathways

Tetrafluoroterephthalaldehyde is involved in several metabolic pathways, including those related to oxidative stress response and lipid metabolism . The compound interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in these pathways . Additionally, tetrafluoroterephthalaldehyde can affect metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins .

Transport and Distribution

Within cells and tissues, tetrafluoroterephthalaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s fluorinated structure also enhances its ability to accumulate in hydrophobic regions of the cell, such as lipid membranes .

Subcellular Localization

Tetrafluoroterephthalaldehyde exhibits distinct subcellular localization patterns, which are influenced by its chemical properties and interactions with cellular components . The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . This localization is crucial for its activity, as it allows tetrafluoroterephthalaldehyde to interact with specific biomolecules and modulate cellular processes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrafluoroterephthalaldehyde can be synthesized through several methods. One common approach involves the fluorination of terephthalaldehyde using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction typically requires anhydrous solvents and elevated temperatures to achieve high yields .

Industrial Production Methods

In industrial settings, the production of tetrafluoroterephthalaldehyde often involves large-scale fluorination processes. These processes are optimized for efficiency and yield, utilizing advanced fluorination techniques and equipment. The compound is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoroterephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary amines or hydrazines are commonly used under mild conditions.

    Addition Reactions: Grignard reagents or organolithium compounds are employed, typically in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Tetrafluoroterephthalic Acid: Similar in structure but with carboxylic acid groups instead of aldehyde groups.

    Tetrafluoroterephthalate Esters: Ester derivatives of tetrafluoroterephthalic acid.

    Tetrafluoroterephthalonitrile: Contains nitrile groups instead of aldehyde groups.

Uniqueness

2,3,5,6-Tetrafluoroterephthalaldehyde is unique due to its combination of fluorine atoms and aldehyde groups, which confer exceptional stability and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high chemical resistance and reactivity .

Properties

IUPAC Name

2,3,5,6-tetrafluoroterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHRAPYKYJKACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439595
Record name 2,3,5,6-tetrafluoroterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3217-47-8
Record name 2,3,5,6-tetrafluoroterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoroterephthalaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tetrafluoroterephthalaldehyde contribute to the formation of materials with enhanced mechanical properties?

A1: Tetrafluoroterephthalaldehyde plays a crucial role in creating supramolecular nanotubes with improved mechanical strength. When combined with a pyridine-containing diamine, it forms macrocycles that assemble into nanotubes. The presence of both arene (from the diamine) and perfluoroarene (from Tetrafluoroterephthalaldehyde) units within these nanotubes leads to enhanced arene-perfluoroarene interactions []. These interactions contribute to increased crystallinity and significantly enhance the material's Young's modulus, a measure of stiffness and resistance to deformation [].

Q2: Can you elaborate on the applications of Tetrafluoroterephthalaldehyde in analytical chemistry, specifically in sample preparation techniques?

A2: Tetrafluoroterephthalaldehyde serves as a key building block for synthesizing fluorinated covalent organic polymers (F-COPs) used as adsorbents in solid-phase microextraction (SPME) []. In a study focusing on determining eugenol anesthetics in aquatic products, Tetrafluoroterephthalaldehyde reacted with 1,3,5-tris(4-aminophenyl)benzene to create a porous F-COP []. This F-COP, when used as a coating on an SPME fiber, effectively extracts eugenol anesthetics from complex matrices like fish and shrimp samples, demonstrating its utility in analytical sample preparation [].

Q3: What are the advantages of using Tetrafluoroterephthalaldehyde-based materials in analytical applications like the detection of eugenol anesthetics?

A3: The F-COP derived from Tetrafluoroterephthalaldehyde offers several advantages in analytical applications []. Firstly, the presence of fluorine atoms and the porous structure contribute to a high surface area, enabling efficient adsorption of target analytes like eugenol anesthetics []. Secondly, the F-COP exhibits strong π-π interactions and hydrogen bonding capabilities due to its aromatic rings and imine groups, facilitating selective capture of the target molecules []. These characteristics, combined with good stability and reproducibility, make Tetrafluoroterephthalaldehyde-derived F-COPs promising materials for analytical separations and enrichment in complex samples [].

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